molecular formula C15H11F4N5O2 B14925903 N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B14925903
M. Wt: 369.27 g/mol
InChI Key: ASYGGKSXIHWBSD-UHFFFAOYSA-N
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Description

N~2~-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a triazolopyrimidine core, which is a fused heterocyclic system, and a tetrafluoropropoxyphenyl group, which imparts significant chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors, such as 3-amino-1,2,4-triazole, with substituted phenyl isocyanates under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as triethylamine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N~2~-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to modify the compound’s structure.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N~2~-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-[4-(2,2,3,3-tetrafluoropropoxy)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide stands out due to its unique combination of a triazolopyrimidine core and a tetrafluoropropoxyphenyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H11F4N5O2

Molecular Weight

369.27 g/mol

IUPAC Name

N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C15H11F4N5O2/c16-13(17)15(18,19)8-26-10-4-2-9(3-5-10)21-12(25)11-22-14-20-6-1-7-24(14)23-11/h1-7,13H,8H2,(H,21,25)

InChI Key

ASYGGKSXIHWBSD-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=NC(=N2)C(=O)NC3=CC=C(C=C3)OCC(C(F)F)(F)F)N=C1

Origin of Product

United States

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